Octyl 2-O-mepman-man

Description

Based on analogous compounds (e.g., octyl acetate, octyl butyrate, and β-caryophyllene), it likely exhibits lipophilic properties due to its alkyl chain, which may influence solubility, bioactivity, and industrial applications such as preservatives or flavorants .

Properties

CAS No. |

157758-70-8 |

|---|---|

Molecular Formula |

C21H40NaO14P |

Molecular Weight |

570.5 g/mol |

IUPAC Name |

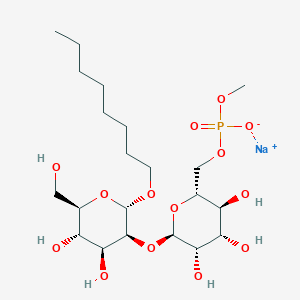

sodium;[(2R,3S,4S,5S,6R)-6-[(2S,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-octoxyoxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl methyl phosphate |

InChI |

InChI=1S/C21H41O14P.Na/c1-3-4-5-6-7-8-9-31-21-19(17(26)14(23)12(10-22)33-21)35-20-18(27)16(25)15(24)13(34-20)11-32-36(28,29)30-2;/h12-27H,3-11H2,1-2H3,(H,28,29);/q;+1/p-1/t12-,13-,14-,15-,16+,17+,18+,19+,20-,21+;/m1./s1 |

InChI Key |

NQOYAAQQYQKLBD-KJLZIREBSA-M |

SMILES |

CCCCCCCCOC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)COP(=O)([O-])OC)O)O)O.[Na+] |

Isomeric SMILES |

CCCCCCCCO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)COP(=O)([O-])OC)O)O)O.[Na+] |

Canonical SMILES |

CCCCCCCCOC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)COP(=O)([O-])OC)O)O)O.[Na+] |

Synonyms |

octyl 2-O-(mannopyranosyl-6-methylphosphate)mannopyranoside octyl 2-O-MePMan-Man |

Origin of Product |

United States |

Chemical Reactions Analysis

Glycosidic Bond Hydrolysis

The α-D-mannopyranosyl linkage in Octyl 2-O-mepman-man undergoes acid-catalyzed hydrolysis. This reaction is critical for controlled degradation in analytical workflows:

Reaction Conditions

-

Acid Hydrolysis :

| Parameter | Value/Description | Source |

|---|---|---|

| Hydrolysis Rate | pH-dependent, optimal at pH 2–3 | |

| Stereospecificity | Retention of α-configuration |

Phosphorylation and Dephosphorylation

The 6-methylphosphate group enables nucleophilic substitution reactions:

Phosphoester Reactivity

-

Alkaline Hydrolysis :

| Reaction Type | Reagents | Byproducts |

|---|---|---|

| Transesterification | Methanol/HCl | Methyl phosphodiester |

| Enzymatic Cleavage | Phosphatases (e.g., ALP) | Inorganic phosphate |

Enzymatic Modifications

This compound serves as a substrate for glycosyltransferases:

N-Acetylglucosaminyltransferase-I (GnT-I)

-

Function : Transfers GlcNAc to the 6-position of mannose.

-

Kinetic Parameters :

Substrate Specificity

Enzymatic activity is contingent on the octyl chain’s amphiphilic properties, which enhance solubility in membrane-bound enzyme assays .

Oxidation Reactions

The secondary hydroxyl groups on the mannose residues are susceptible to oxidation:

Periodate Oxidation

-

Conditions : 10 mM NaIO<sub>4</sub>, 4°C, 24 hours (dark).

-

Outcome : Cleavage of vicinal diols to generate aldehyde intermediates.

Applications :

-

Functionalization for bioconjugation (e.g., hydrazide coupling).

-

Structural analysis via MALDI-TOF.

Glycosylation

This compound acts as a glycosyl donor in oligosaccharide synthesis:

-

Donor Activation : Trichloroacetimidate or thioglycoside derivatives.

Acylation

Stability and Degradation

Thermal Stability :

Light Sensitivity :

-

UV-induced degradation observed at λ > 250 nm.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Octyl 2-O-mepman-man to structurally or functionally related compounds, focusing on physicochemical properties, bioactivity, and industrial relevance.

Table 1: Key Physicochemical Properties

*IC50 values for antimicrobial activity.

Key Findings

Lipophilicity and Solubility :

- Octyl derivatives generally exhibit high lipophilicity (LogP > 3), reducing water solubility but enhancing compatibility with lipid-rich matrices (e.g., cosmetics, membranes) . For example, octyl gallate (LogP ~5.5) outperforms shorter-chain parabens in preservative efficacy due to optimal lipid penetration .

- Compound 6f (a disubstituted N-alkylcarbamate with an octyl group) demonstrates a lipo/hydrophilic ratio of 1.089, correlating with its potent enzyme inhibition (IC50 = 32.1 µmol/L) .

Bioactivity: Antimicrobial Performance: Octyl gallate shows superior antibacterial and antifungal activity compared to commercial preservatives like methylparaben, likely due to its phenolic hydroxyl group and octyl chain synergism . Histamine Response: Octyl salicylate and octyl-3-hydroxybenzoate exhibit significantly lower histamine release compared to octyl paraben, highlighting the critical role of substituent position in modulating biological activity .

Industrial Relevance: Essential Oils: Octyl acetate and n-octanol dominate in natural sources (e.g., ZaeM essential oil), contributing to fragrance and antimicrobial properties .

Q & A

Q. How can researchers ensure compliance with evolving regulatory standards for novel derivatives of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.